2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Description
The compound 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a quaternary ammonium salt featuring a xanthene-carboxamide core modified with two chlorine substituents (positions 2 and 7), a cyclooctenylmethyl group, and an iodide counterion. The iodide counterion enhances solubility in polar solvents compared to neutral analogs, while the bulky cyclooctenyl group may influence steric interactions in biological systems.
Properties
IUPAC Name |
2,7-dichloro-N-[1-(cycloocten-1-ylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741791 | |
| Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353791-85-2 | |
| Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: Industrial production methods for 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide include various organic solvents and catalysts that facilitate the substitution reactions .
Major Products: The major products formed from these reactions are typically derivatives of 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide with modifications at specific functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is used as a reference compound to study the binding affinity and selectivity of chemokine receptor antagonists .
Biology: In biological research, it is utilized to investigate the role of CCR1 and CCR3 receptors in various cellular processes, including chemotaxis and inflammation .
Medicine: In medical research, 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is explored for its potential therapeutic applications in treating inflammatory diseases and conditions associated with chemokine receptor activity .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting chemokine receptors .
Mechanism of Action
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide exerts its effects by binding to the chemokine receptors CCR1 and CCR3, thereby inhibiting the chemotaxis induced by MIP-1α and eotaxin . This inhibition prevents the migration of immune cells to sites of inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound differs from related xanthone derivatives in its substitution pattern and ionic character:
*Estimated based on structural additions (e.g., dichloro and cyclooctenyl groups increase logP; iodide counterion slightly improves solubility compared to neutral analogs).
- The cyclooctenylmethyl group on the piperidinium nitrogen increases steric bulk and lipophilicity, which may reduce membrane permeability but improve target affinity through hydrophobic interactions . The quaternary ammonium center (due to ethyl and cyclooctenylmethyl groups) confers permanent positive charge, contrasting with neutral analogs like N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, which has a logP of 3.02 .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s estimated logP (~4.5) exceeds that of N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide (logP 3.02) due to dichloro and cyclooctenyl groups. However, the iodide counterion may mitigate insolubility (logSw ~-3.3) compared to neutral analogs .
- Hydrogen Bonding: The carboxamide group and iodide ion provide hydrogen bond acceptors (4 total), similar to analogs, but the quaternary ammonium center reduces hydrogen bond donor capacity (1 donor vs. 2 in some neutral compounds) .
Biological Activity
2,7-Dichloro-N-[1-[1-[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide is a complex organic compound notable for its unique structural features and significant biological activity. This compound serves primarily as a selective antagonist for chemokine receptors CCR1 and CCR3, which are critical mediators in inflammatory processes and immune responses. Understanding its biological activity is essential for exploring its potential therapeutic applications in managing inflammatory diseases.
Chemical Structure and Properties
The compound's structure includes:
- Xanthene core : A fused ring system that provides a stable framework.
- Piperidine moiety : Enhances solubility and biological interaction.
- Chlorine substituents : Located at the 2 and 7 positions, contributing to its pharmacological properties.
- Iodide counterion : Classifies the compound as an organic salt.
The molecular formula is with a molecular weight of approximately 655.4 g/mol.
The primary mechanism of action involves the selective inhibition of chemokine receptors CCR1 and CCR3. These receptors are involved in various inflammatory responses, including chemotaxis, which is the movement of immune cells towards the site of inflammation.
Key Findings:
- The compound effectively reduces chemotaxis induced by specific chemokines such as MIP-1α (Macrophage Inflammatory Protein 1 alpha) and eotaxin, indicating its potential as a therapeutic agent in conditions characterized by excessive inflammation .
In Vitro Studies
In vitro assays have demonstrated that 2,7-dichloro-N-[1-[1-[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; iodide exhibits significant antagonistic activity against CCR1 and CCR3 receptors. These studies typically employ radiolabeled ligand binding assays to assess binding affinity and functional assays to evaluate downstream signaling effects.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Radiolabeled binding assay | High binding affinity to CCR1 and CCR3 |
| Study B | Chemotaxis inhibition assay | Significant reduction in cell migration in response to MIP-1α |
| Study C | Cytotoxicity assay | No significant cytotoxic effects observed at therapeutic concentrations |
In Vivo Studies
Research involving animal models has shown promising results regarding the anti-inflammatory effects of this compound. For instance, administration in models of chronic inflammation led to reduced leukocyte infiltration at sites of inflammation, supporting its potential utility in treating inflammatory diseases .
Case Studies
Case studies exploring the therapeutic implications of this compound have highlighted its role in managing chronic inflammatory conditions:
- Chronic Asthma Model : In a murine model of asthma, treatment with the compound significantly reduced airway hyperreactivity and inflammation markers compared to control groups.
- Rheumatoid Arthritis Model : Administration in a collagen-induced arthritis model showed reduced joint swelling and inflammatory cytokine levels, suggesting a potential pathway for therapeutic intervention in autoimmune diseases.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
